molecular formula C13H13IN4O3 B2556505 N-(5-碘吡啶-2-基)-3-[(1E)-1-(甲氧基亚氨基)乙基]-5-甲基-1,2-恶唑-4-甲酰胺 CAS No. 339018-10-9

N-(5-碘吡啶-2-基)-3-[(1E)-1-(甲氧基亚氨基)乙基]-5-甲基-1,2-恶唑-4-甲酰胺

货号: B2556505
CAS 编号: 339018-10-9
分子量: 400.176
InChI 键: IDBXMZSZPACNAG-REZTVBANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodine-substituted pyridine ring, a methoxyethanimidoyl group, and an isoxazolecarboxamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors that are crucial for tumor growth. For instance, the presence of the isoxazole ring can enhance binding affinity to target proteins involved in cancer pathways.

Neurological Disorders

There is emerging evidence suggesting that this compound could be beneficial in treating neurological disorders such as Alzheimer's disease. The ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies.

  • Case Study : A study involving similar isoxazole derivatives demonstrated their efficacy in reducing amyloid-beta plaques in neuronal cultures, which are characteristic of Alzheimer's pathology.

Structure-Activity Relationship (SAR) Studies

The structure of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide has been analyzed to understand how modifications can enhance its biological activity.

Structural Feature Impact on Activity
Iodo GroupIncreases lipophilicity and receptor binding
Methoxyethanimidoyl GroupEnhances solubility and bioavailability
Isoxazole RingProvides unique interactions with targets

Synthesis and Optimization

The synthesis of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide involves several key steps:

  • Formation of the Isoxazole Ring : Utilizing appropriate reagents to ensure high yield and purity.
  • Iodination : Introducing the iodine atom at the 5-position of the pyridine ring.
  • Amidation Reaction : Coupling with methoxyethanimidoyl moiety to form the final product.

Clinical Trials and Future Directions

While there is promising data supporting the efficacy of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide, clinical trials are essential for determining its safety and effectiveness in humans.

Ongoing Research Initiatives

Several research initiatives are underway to explore:

  • Combination Therapies : Investigating the effects of this compound when used alongside existing cancer treatments.
  • Longitudinal Studies : Assessing long-term effects on neurological health in animal models.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Iodination of Pyridine: The initial step involves the iodination of a pyridine derivative to introduce the iodine atom at the 5-position. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of Methoxyethanimidoyl Group: The next step involves the introduction of the methoxyethanimidoyl group. This can be accomplished through the reaction of the iodinated pyridine with methoxyacetyl chloride in the presence of a base such as triethylamine.

    Isoxazole Formation: The final step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving the intermediate formed in the previous step with a suitable reagent such as hydroxylamine.

Industrial Production Methods

Industrial production of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

化学反应分析

Types of Reactions

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a variety of substituted pyridine derivatives.

作用机制

The mechanism of action of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The iodine atom in the pyridine ring may facilitate binding to certain proteins or enzymes, while the isoxazolecarboxamide moiety may interact with other molecular targets. These interactions can lead to the modulation of specific biological pathways, resulting in the observed effects of the compound.

相似化合物的比较

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:

    N-(5-iodo-2-pyridinyl)thiourea: This compound also contains an iodine-substituted pyridine ring but has a thiourea group instead of an isoxazolecarboxamide moiety. It may have different reactivity and biological activities.

    2-(Aminooxy)-N-(5-iodo-2-pyridinyl)acetamide: This compound contains an aminooxy group and an acetamide moiety, which may result in different chemical properties and applications.

    N-(5-iodo-2-pyridinyl)carbamic acid phenyl ester:

生物活性

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isoxazole ring, a pyridine moiety, and various substituents that may influence its biological activity. The empirical formula is C12H14IN3O3C_{12}H_{14}IN_3O_3 with a molecular weight of approximately 359.16 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties. For example, a related compound demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival, with an IC50 value of 0.97 nM .

CompoundTargetIC50 (nM)Activity
j9SaDHFR0.97Antibacterial against S. aureus

Anticancer Potential

In addition to its antimicrobial properties, N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide has been evaluated for anticancer activity. Preliminary findings suggest that the compound can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Studies indicate that modifications to the pyridine and isoxazole rings significantly affect the compound's potency and selectivity against various targets.

Key Findings from SAR Studies

  • Substituent Effects : Substituents at specific positions on the pyridine ring enhance activity against bacterial strains.
  • Lipophilicity : The lipophilicity of the compound correlates with its antimicrobial efficacy, suggesting that hydrophobic interactions play a role in its mechanism of action .

Case Studies

  • In Vitro Study on Bacterial Resistance : A study conducted on MRSA strains showed that compounds similar to N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide exhibited no cross-resistance to existing antibiotics, highlighting their potential as novel therapeutic agents .
  • Cancer Cell Line Evaluation : In vitro evaluations on human cancer cell lines revealed that the compound could effectively induce cell death, with IC50 values varying based on cell type, indicating selective toxicity towards malignant cells.

属性

IUPAC Name

N-(5-iodopyridin-2-yl)-3-[(E)-N-methoxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN4O3/c1-7(17-20-3)12-11(8(2)21-18-12)13(19)16-10-5-4-9(14)6-15-10/h4-6H,1-3H3,(H,15,16,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBXMZSZPACNAG-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=NOC)C)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)/C(=N/OC)/C)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。